molecular formula C8H18ClNO2 B2959719 3-(Pentylamino)propanoic acid;hydrochloride CAS No. 2377035-78-2

3-(Pentylamino)propanoic acid;hydrochloride

Cat. No.: B2959719
CAS No.: 2377035-78-2
M. Wt: 195.69
InChI Key: CXFOIGXSVZQQJV-UHFFFAOYSA-N
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Description

3-(Pentylamino)propanoic acid hydrochloride (CAS: 625120-81-2) is an organic compound with the molecular formula C₉H₁₉NO₂·HCl and a molecular weight of 209.71 g/mol . It is synthesized via a multi-step process involving alkylation of methylamine, followed by Michael addition with methyl acrylate and subsequent hydrolysis to yield the hydrochloride salt . The compound is primarily used as a pharmaceutical intermediate, notably in the production of sodium ibandronate, a bisphosphonate for treating bone diseases . Structural confirmation is achieved through mass spectrometry (MS) and nuclear magnetic resonance (¹H NMR) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pentylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-3-4-6-9-7-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFOIGXSVZQQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentylamino)propanoic acid;hydrochloride typically involves the Michael addition reaction between n-amylamine and acrylate to form 3-(Pentylamino)propionate. This intermediate is then reacted with formic acid and formaldehyde to yield the final product . The reaction conditions are relatively mild, making the process suitable for large-scale industrial production.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The starting materials, n-amylamine and acrylate, are readily available and cost-effective, contributing to the feasibility of large-scale production. The process is designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pentylamino)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-(Methyl(pentyl)amino)propanoic acid hydrochloride, also known as 3-(N-methyl-N-pentyl)amino propionic acid hydrochloride, is a chemical compound with the molecular formula C9H20ClNO2C_9H_{20}ClNO_2 and a molecular weight of 209.71 . It is widely used in scientific research and industrial applications, especially as a key intermediate in the synthesis of pharmaceutical products.

Applications

3-(Methyl(pentyl)amino)propanoic acid hydrochloride has primary applications in pharmaceutical development, synthetic organic chemistry, and various biological studies.

Pharmaceutical Development

  • Intermediate in Ibandronate Sodium Synthesis 3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a crucial intermediate in the synthesis of ibandronate sodium, a bisphosphonate drug. Ibandronate sodium is used for the treatment and prevention of osteoporosis and other bone diseases. It inhibits bone resorption by binding to hydroxyapatite in bone tissue and reducing osteoclast activity, which helps to maintain bone density.
  • Synthesis Process The production of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride involves a two-step process. The first step is a Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. The second step involves reacting this intermediate with formic acid and formaldehyde to yield the final product. This method allows for high yields and purity, making it suitable for industrial production.

Scientific Research

  • Analytical Chemistry The compound serves as a reference standard in analytical chemistry for method development and validation.
  • Cellular and Molecular Biology 3-(Methyl(pentyl)amino)propanoic acid hydrochloride is used in cellular processes and molecular interactions studies. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
  • Muscle Relaxation Studies Some studies have explored the pharmacological effects and therapeutic potential of this compound, including its effects on muscle relaxation.
  • Activation Analysis 3-(Methyl(pentyl)amino)propanoic acid hydrochloride can be used where a high degree of quality control is desired; activation analysis offers a sensitivity that exceeds conventional quantitative analysis. Elements in quantities as minute as one part per billion can be identified and measured .

Industrial Applications

  • Production of Pharmaceuticals It is utilized in the production of pharmaceuticals, particularly in the synthesis of bisphosphonate drugs like ibandronate sodium.
  • Chemical Production The compound is also employed in the production of other chemical products.

Preparation Methods

The preparation of 3-[(N-methyl-N-amyl group) amino] propionic salt hydrochlorate involves several steps to ensure high purity and yield :

  • Michael Addition Reaction React n-amylamine with acrylate to produce 3-(N-penta amino) ethyl propionates .
  • Organic Phase Processing Add water to the reaction mixture, adjust the pH to 2-7, and extract the organic phase N-penta amino acrylates using an organic solvent to remove excessive acrylate .
  • Ester Formation React 3-(N-amylamine base) propionic esters with formaldehyde or paraformaldehyde and formic acid under stirring and controlled temperature conditions .
  • Hydrolysis and Purification Hydrolyze the resulting product with hydrochloric acid via reflux, followed by filtration and concentration to obtain highly purified 3-[(N-methyl-N-amyl group) amino] propionic salt hydrochlorates .
  • Inhibition of Bone Resorption As an intermediate in synthesizing ibandronate sodium, 3-(Methyl(pentyl)amino)propanoic acid hydrochloride plays a role in inhibiting bone resorption by binding to hydroxyapatite in bone and inhibiting osteoclast activity.
  • Influence on Cellular Processes The compound may affect cell signaling pathways, gene expression, and cellular metabolism.

Mechanism of Action

The mechanism of action of 3-(Pentylamino)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Biological Activity

3-(Pentylamino)propanoic acid; hydrochloride is a compound primarily recognized as an intermediate in the synthesis of bisphosphonate drugs, particularly Ibandronate, which is used to treat bone diseases such as osteoporosis and Paget's disease. This article delves into the biological activity of this compound, its mechanisms, and its implications in pharmaceutical research.

  • Molecular Formula : C8H18ClN O2
  • Molecular Weight : Approximately 209.71 g/mol
  • Structure : The compound features a pentyl group attached to the nitrogen of the amino functional group, along with a carboxylic acid group. Its SMILES notation is Cl.CCCCCN(C)CCC(=O)O, indicating its complex structure that facilitates specific biological interactions.

3-(Pentylamino)propanoic acid; hydrochloride exhibits biological activity primarily through its role in the synthesis of bisphosphonates. Bisphosphonates are known to inhibit osteoclast-mediated bone resorption, making them effective in treating conditions characterized by excessive bone loss. The mechanism involves:

  • Inhibition of Osteoclast Activity : By interfering with the signaling pathways that regulate osteoclast formation and function, bisphosphonates help maintain bone density.
  • Structure-Activity Relationship (SAR) : Research on this compound focuses on understanding how modifications in its structure can enhance its efficacy as a bone-targeting drug.

Applications in Research

The compound is not only significant for its role in drug synthesis but also for its potential applications in various scientific fields:

  • Drug Development : As an intermediate, it aids in developing new bisphosphonate derivatives with improved therapeutic profiles.
  • Biochemical Research : Studies have explored its interactions with biomolecules, which may reveal insights into its safety and efficacy profiles.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3-(Pentylamino)propanoic acid; hydrochloride, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
3-(Methylaminopropionic Acid); hydrochlorideC7H16ClNO2Shorter carbon chain; used in similar drug synthesis
3-Aminobutyric Acid; hydrochlorideC4H10ClNO2Smaller structure; neurotransmitter role
N-Methyl-N-pentyl-beta-alanine HydrochlorideC9H20ClNVariation in amine structure; different biological activity
Ibandronate (active drug form)C9H22N2O7P2Contains phosphorus; directly used for osteoporosis treatment

Case Studies and Research Findings

  • Bone Resorption Studies : Research indicates that compounds structurally similar to 3-(Pentylamino)propanoic acid have shown significant inhibition of osteoclast activity in vitro, suggesting potential for further development into therapeutics targeting bone health.
  • Synthesis Methodologies : Various synthetic pathways have been explored to optimize yields and purity levels for 3-(Pentylamino)propanoic acid; hydrochloride. One notable method involves multi-step organic reactions that yield high-purity intermediates essential for drug formulation .
  • Toxicological Assessments : Preliminary studies have indicated that while the compound has beneficial applications, it also requires careful evaluation regarding toxicity and safety profiles due to potential harmful effects if misused .

Comparison with Similar Compounds

Key Observations:

  • Alkyl Chain Impact : Increasing alkyl chain length (e.g., decyl vs. pentyl) enhances lipophilicity, reducing aqueous solubility .
  • Functional Groups: Substituents like cyano (-CN) or sulfhydryl (-SH) introduce distinct reactivity.
  • Biological Activity : W123’s hexylphenylurea moiety targets sphingosine-1-phosphate receptors, demonstrating how side-chain modifications dictate target specificity .

Ester and Aryl-Substituted Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
Naepaine Hydrochloride C₁₄H₂₂N₂O₂·HCl 286.80 Pentylaminoethyl ester of 4-aminobenzoic acid Local anesthetic
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride C₁₃H₂₀ClNO₂ 257.76 Methylphenyl group, ethyl ester Discontinued; potential CNS activity
(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride C₁₁H₁₄ClNO₄ 259.69 Methoxycarbonylphenyl group Chiral intermediate for drug synthesis

Key Observations:

  • Ester vs. Carboxylic Acid : Naepaine’s ester linkage (vs. carboxylic acid) increases membrane permeability, making it suitable for topical anesthesia .
  • Stereochemistry : The (3S)-configured compound (CAS 2059917-86-9) highlights the role of chirality in drug efficacy and receptor binding .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(pentylamino)propanoic acid hydrochloride, and what reaction conditions ensure high yield and purity?

  • Methodology :

  • Step 1 : Start with a protected amino acid (e.g., Boc-L-alanine) to prevent unwanted side reactions. Use Boc anhydride for amine protection .
  • Step 2 : Introduce the pentylamino group via nucleophilic substitution or coupling. Reagents like HATU or EDC facilitate amide bond formation between the carboxylate and pentylamine .
  • Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) to regenerate the free amine .
  • Step 4 : Form the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., diethyl ether). Isolate the product via filtration and wash with sodium bicarbonate to remove excess acid .
    • Critical Parameters : Monitor reaction pH during salt formation to avoid over-acidification, which may degrade the product. Purity can be verified via HPLC (≥95%) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of 3-(pentylamino)propanoic acid hydrochloride?

  • Structural Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the backbone (propanoic acid) and substituents (pentylamino group). Key signals: δ ~1.3 ppm (pentyl CH₂), δ ~3.2 ppm (N-CH₂), and δ ~8.5 ppm (HCl protonation) .
  • Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ for C₈H₁₈ClNO₂: theoretical 220.1 m/z) .
    • Purity Analysis :
  • HPLC : Use a C18 column with UV detection at 210–254 nm. Mobile phase: acetonitrile/water + 0.1% TFA .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~16.1%) to confirm salt stoichiometry .

Advanced Research Questions

Q. How can researchers investigate the role of 3-(pentylamino)propanoic acid hydrochloride in modulating enzyme or receptor activity?

  • Experimental Design :

  • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization or SPR assays .
  • Binding Studies : Perform radioligand displacement assays (e.g., ³H-labeled antagonists) to determine IC₅₀ values. Adjust buffer ionic strength to mimic physiological conditions .
  • Functional Assays : Measure second-messenger responses (cAMP, Ca²⁺) in cell lines expressing target receptors .
    • Data Interpretation : Compare results to structurally similar compounds (e.g., 3-cyclopropylpropan-1-amine hydrochloride) to identify structure-activity relationships (SAR) .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

  • Contradiction Analysis :

  • Solubility Variability : Test solubility in buffered solutions (pH 1–10) to identify pH-dependent trends. Hydrochloride salts typically exhibit higher solubility in acidic media but may precipitate at neutral pH .
  • Stability Issues : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Use LC-MS to detect degradation products (e.g., hydrolysis of the pentylamino group) .
    • Mitigation Strategies : Lyophilize the compound for long-term storage. Use inert atmospheres (N₂) during handling to prevent oxidation .

Q. What computational methods are suitable for predicting the thermodynamic properties of 3-(pentylamino)propanoic acid hydrochloride?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation free energy in water/ethanol mixtures using AMBER or GROMACS. Compare with experimental solubility .
  • Density Functional Theory (DFT) : Calculate pKa of the amine group (B3LYP/6-31G* basis set). Validate against potentiometric titrations .
    • Applications : Predict logP (partition coefficient) to guide formulation for biological assays .

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